molecular formula C8H10BrNO B6618188 3-bromo-5-[(methylamino)methyl]phenol CAS No. 1521744-60-4

3-bromo-5-[(methylamino)methyl]phenol

Cat. No.: B6618188
CAS No.: 1521744-60-4
M. Wt: 216.07 g/mol
InChI Key: KEMGMUUENMCZRC-UHFFFAOYSA-N
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Description

3-Bromo-5-[(methylamino)methyl]phenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom at the third position and a methylamino group attached to the fifth position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-[(methylamino)methyl]phenol can be achieved through several synthetic routes. One common method involves the bromination of 5-[(methylamino)methyl]phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-[(methylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: 5-[(Methylamino)methyl]phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-[(methylamino)methyl]phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-5-[(methylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The bromine atom and the methylamino group play crucial roles in its reactivity and biological activity. The compound may act by inhibiting enzymes, interacting with cellular receptors, or disrupting cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methylaniline: Similar structure but lacks the phenolic hydroxyl group.

    4-Bromo-2-methylaniline: Similar structure but with different substitution pattern.

    3-Bromo-5-methylaniline: Similar structure but with a methyl group instead of a methylamino group.

Uniqueness

3-Bromo-5-[(methylamino)methyl]phenol is unique due to the presence of both the bromine atom and the methylamino group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-bromo-5-(methylaminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-10-5-6-2-7(9)4-8(11)3-6/h2-4,10-11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMGMUUENMCZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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